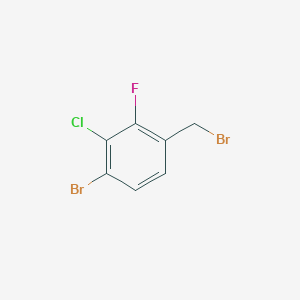

4-Bromo-3-chloro-2-fluorobenzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-chloro-2-fluorobenzyl bromide is a substituted benzyl bromide . It is a colorless to pale yellow liquid with a characteristic odor . It is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water .

Synthesis Analysis

The synthesis of this compound is typically achieved by adding sodium bromide or potassium bromide to 3-chloro-2-fluorobenzoic acid . The reaction usually takes place at room temperature and the reaction time is generally short . The product can be obtained through separation and purification .Molecular Structure Analysis

The linear formula of this compound is BrC6H3(F)CH2Br . Its molecular weight is 267.92 . The InChI key is XMHNLZXYPAULDF-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . It is also used as a research compound and in the synthesis of catalysts .Physical And Chemical Properties Analysis

This compound has a density of 1.9094g/ml at 25°C . The melting point is 33-36 °C . It is not applicable for flash point .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Nucleophilic Aromatic Substitution Reactions

Studies have elucidated the mechanism of nucleophilic aromatic substitution reactions, showcasing the impact of different leaving groups (bromide, chloride, and fluoride) on reaction rates. This research has significant implications for designing synthetic routes in organic chemistry, particularly in the context of halogenated compounds like 4-Bromo-3-chloro-2-fluorobenzyl bromide (Crooks & Copley, 1993).

Liquid Crystalline Properties

The synthesis and study of N-(4-Alkoxybenzylidene)-4-halogenoanilines, including compounds related to this compound, have contributed to our understanding of smectic and nematic phases in liquid crystals. This research aids in the development of materials for electronic displays and other applications (Sakagami & Nakamizo, 1980).

Enzyme Catalysis Studies

Dehalogenation Reactions

Investigations into the enzymatic dehalogenation of halobenzoyl-CoA derivatives have revealed insights into the relative leaving group abilities of bromide, chloride, and fluoride. This research is crucial for understanding the biodegradation of halogenated organic compounds in the environment (Reynolds et al., 1988).

Luminescent and Structural Properties in Lanthanide Complexes

Lanthanide Complexes

The synthesis of europium(III), gadolinium(III), and terbium(III) complexes with 4-halobenzoate ligands, including derivatives similar to this compound, has facilitated comparisons of the effect of halogens on their physical chemistry and luminescent properties. This research enhances the design of materials for optical and electronic devices (Monteiro et al., 2015).

Environmental Biodegradation

Hydrolytic Dehalogenation

The study of Alcaligenes denitrificans NTB-1 has provided insights into the hydrolytic dehalogenation of halobenzoates, including 4-bromobenzoate. Understanding the metabolic pathways involved in the degradation of halogenated compounds is vital for environmental remediation efforts (van den Tweel et al., 1987).

Wirkmechanismus

Safety and Hazards

4-Bromo-3-chloro-2-fluorobenzyl bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Eye Irrit. 2 - Skin Corr. 1B . It is a hazardous substance with hazard statements H301 - H314 - H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQFLOWKEMRBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)

![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)

![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)

![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)